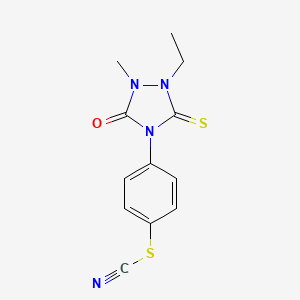
Thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester is a complex organic compound that belongs to the class of thiocyanates Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: Involving the reaction of a phenyl ester with thiocyanic acid derivatives.
Cyclization reactions: To form the triazolo ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Conversion to thiols or amines.
Substitution: Replacement of functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted phenyl esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, thiocyanates are known for their antimicrobial properties. This compound may be investigated for its potential use as an antimicrobial agent or in the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Thiocyanates have been studied for their role in treating various diseases, and this compound may offer new avenues for drug development.
Industry
In industry, thiocyanates are used in the production of dyes, pesticides, and other chemicals. This compound may have applications in these areas due to its unique chemical properties.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester would involve its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid derivatives: Such as phenyl thiocyanate and benzyl thiocyanate.
Triazolo compounds: Such as triazolopyrimidines and triazolobenzodiazepines.
Uniqueness
This compound is unique due to its specific structural features, including the triazolo ring and phenyl ester moiety. These features may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
76995-65-8 |
|---|---|
Molecular Formula |
C12H12N4OS2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
[4-(1-ethyl-2-methyl-3-oxo-5-sulfanylidene-1,2,4-triazolidin-4-yl)phenyl] thiocyanate |
InChI |
InChI=1S/C12H12N4OS2/c1-3-15-12(18)16(11(17)14(15)2)9-4-6-10(7-5-9)19-8-13/h4-7H,3H2,1-2H3 |
InChI Key |
DPEGLNPYTHGXDI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=S)N(C(=O)N1C)C2=CC=C(C=C2)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















